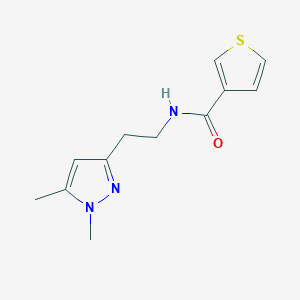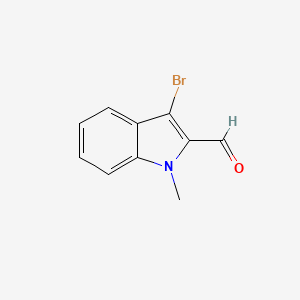
3-bromo-1-methyl-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-1-methyl-1H-indole-2-carbaldehyde” is a chemical compound . Unfortunately, there is not much specific information available about this compound.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H6BrNO . Its average mass is 224.054 Da and its monoisotopic mass is 222.963272 Da .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
A study by Barakat et al. (2017) explored the crystal structure of a compound derived from a similar molecule, 5-bromo-1H-indole-3-carbaldehyde. They examined its intermolecular interactions using Hirshfeld surface analysis and characterized the compound using spectroscopic and thermal tools. This research demonstrates the potential of such compounds in understanding molecular structures and interactions (Barakat et al., 2017).
Molecular Synthesis
Research by Ali et al. (2005) involved the synthesis of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone. Their work highlights the significance of these compounds in the development of new molecular structures, potentially useful in various fields of chemistry (Ali, Halim, & Ng, 2005).
Preparation of Dibromo-Indolones
Parrick et al. (1989) described the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, precursors of Indole-2,3-diones, by reacting 3-bromoindoles with N-bromosuccinimide. This research is pivotal for understanding the chemical pathways and synthetic methods for producing complex organic compounds (Parrick, Yahya, Ijaz, & Yizun, 1989).
Indole Alkaloids in Marine Sponges
McKay et al. (2002) isolated bisindole alkaloids, including 6-bromoindole-3-carbaldehyde, from the marine sponge Smenospongia sp. This study contributes to the understanding of natural sources and biological activities of bromoindole derivatives (McKay, Carroll, Quinn, & Hooper, 2002).
Antibacterial Activities of Indole Derivatives
Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, including a bromoindole variant, and tested their antibacterial activities. This research is significant for the development of new antibacterial agents (Carrasco et al., 2020).
Green Synthesis Methods
Madan (2020) discussed the green synthesis of knoevenagel condensed products of indole-3-carbaledehydes, focusing on environmentally friendly and efficient methods. Such studies are essential for sustainable chemical production (Madan, 2020).
Carbazoles and Indoles Synthesis
Guo et al. (2020) developed a Cu-catalyzed benzannulation method for synthesizing various carbazoles and indoles, including those derived from indole-3-carbaldehydes. This research highlights advanced synthesis techniques for complex organic molecules (Guo, Han, Wang, Lei, Zhang, & Xu, 2020).
Future Directions
Mechanism of Action
Target of Action
3-Bromo-1-methyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions of this compound with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-bromo-1-methylindole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-8-5-3-2-4-7(8)10(11)9(12)6-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLPNQFLFWXQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

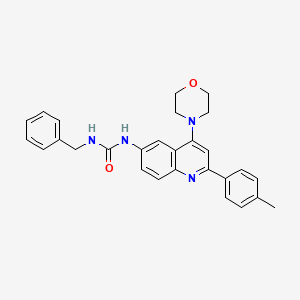
![6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid](/img/structure/B2746318.png)
![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)
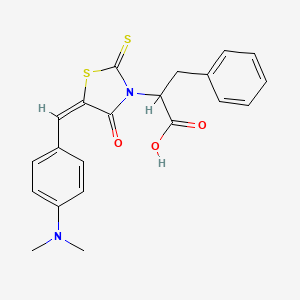
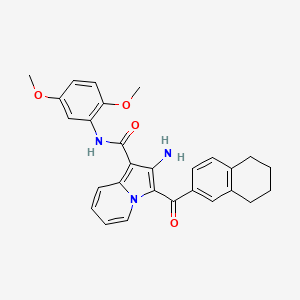
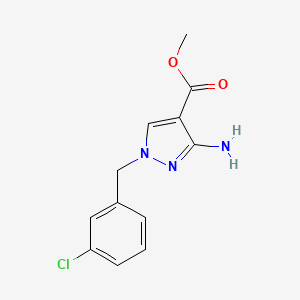
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)
![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)
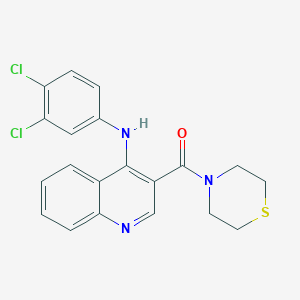
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2746334.png)


